Methyl 3-amino-5-(hydroxymethyl)benzoate
Description
Contextual Significance in Organic Synthesis and Material Sciences as a Chemical Building Block
In the realms of organic synthesis and material sciences, molecules that offer multiple reactive sites are invaluable. Methyl 3-amino-5-(hydroxymethyl)benzoate serves as an exemplary chemical building block due to its distinct functional groups: a primary amine, a primary alcohol, and a methyl ester. This trifunctional nature allows for sequential and selective reactions, enabling the construction of complex molecular architectures.
In organic synthesis, it can be used as a starting material for the synthesis of a wide range of more complex molecules. The amino group can be a site for acylation, alkylation, or diazotization reactions, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. The ester group can be hydrolyzed, reduced, or converted to an amide.
In material sciences, this compound holds potential for the development of novel polymers and functional materials. The amino and hydroxymethyl groups can act as monomers in polymerization reactions, leading to the formation of polyesters, polyamides, or polyurethanes. The aromatic ring provides rigidity and thermal stability to the resulting polymer backbone, while the functional groups can be used to tune the material's properties, such as solubility, hydrophilicity, and cross-linking capabilities. The ability to create highly functionalized materials makes such building blocks relevant in the design of specialty polymers, resins, and composites.
Overview of Benzoate (B1203000) Chemistry and Amino/Hydroxymethyl Derivatives in Academic Research
Benzoate esters are a well-established class of compounds in organic chemistry, primarily known for their stability and the reactivity of the ester functional group. wikipedia.org The ester can undergo nucleophilic acyl substitution, allowing for hydrolysis to benzoic acid, transesterification with other alcohols, or conversion to amides by reacting with amines. organic-chemistry.org Electrophiles typically attack the aromatic ring, with the position of attack being directed by the substituents present. wikipedia.org
The introduction of amino (-NH2) and hydroxymethyl (-CH2OH) groups onto the benzoate ring significantly influences its chemical behavior. Both groups are electron-donating, which activates the aromatic ring towards electrophilic substitution. They direct incoming electrophiles primarily to the ortho and para positions relative to themselves.
Academic research into amino and hydroxymethyl derivatives of benzoates is extensive. Aminobenzoic acids and their esters are crucial intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. mdpi.comnih.gov The amino group provides a key reactive handle for building molecular complexity. interchim.frlibretexts.org Similarly, hydroxymethyl-substituted aromatics are versatile precursors, with the alcohol functionality allowing for the formation of ethers, esters, or halides, and oxidation to carbonyls or carboxylates. The combination of these groups on a single benzoate scaffold, as seen in this compound, provides a platform for creating diverse molecular structures with tailored properties.
Structural Framework of this compound and its Foundational Role in Synthetic Design
The structural framework of this compound is key to its utility in synthetic design. The molecule is a benzene (B151609) ring substituted at positions 1, 3, and 5. The methyl carboxylate group (-COOCH3) is at position 1, the amino group (-NH2) at position 3, and the hydroxymethyl group (-CH2OH) at position 5. This meta-substitution pattern is a defining feature.
This specific arrangement of functional groups allows for a high degree of control in synthetic transformations. The different reactivity of the amine, alcohol, and ester allows for selective protection and reaction strategies. For instance, the more nucleophilic amino group can be selectively acylated in the presence of the less reactive hydroxymethyl group. libretexts.org Subsequently, the alcohol can be modified, and finally, the ester can be hydrolyzed or reduced. This orthogonality makes the compound a powerful tool for the systematic construction of target molecules.
Its foundational role in synthetic design stems from its ability to act as a molecular scaffold. More complex functionalities can be built upon this core structure, leading to the development of new pharmaceutical agents, liquid crystals, or specialized polymers. The predictable reactivity of each functional group, combined with the rigid aromatic core, provides a reliable platform for molecular engineering.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 220286-47-5 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC(=O)C1=CC(N)=CC(CO)=C1 |
Table 2: Reactivity of Functional Groups in this compound
| Functional Group | Position | Common Reactions |
|---|---|---|
| Methyl Ester | 1 | Hydrolysis (acidic or basic), Transesterification, Amidation, Reduction (to alcohol) |
| Amino | 3 | Acylation, Alkylation, Diazotization (followed by substitution), Imine formation |
| Hydroxymethyl | 5 | Esterification, Etherification, Oxidation (to aldehyde or carboxylic acid), Conversion to halide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-5-(hydroxymethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYDZZVEYJZZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441359 | |
| Record name | Methyl 3-amino-5-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199536-04-4 | |
| Record name | Methyl 3-amino-5-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Amino 5 Hydroxymethyl Benzoate and Its Precursors
Established Synthetic Routes to Methyl 3-amino-5-(hydroxymethyl)benzoate
The established synthetic pathways to this compound are typically multi-step processes that require careful control of reaction conditions to achieve the desired product with high purity and yield. These routes often commence from commercially available substituted benzene (B151609) derivatives and involve a sequence of reactions to introduce and modify the amino, hydroxymethyl, and methyl ester functional groups.
Multi-step Organic Transformations for Core Structure Formation
The formation of the core 3,5-disubstituted benzoic acid framework is a critical aspect of the synthesis. A common strategy involves starting with a precursor that already possesses the desired substitution pattern, which is then elaborated through a series of chemical reactions. For instance, the synthesis can be envisioned to start from a commercially available isophthalic acid derivative, which provides the foundational 1,3-dicarboxylic acid arrangement on the benzene ring.
A plausible multi-step synthesis is outlined below:
| Step | Reaction | Reactant(s) | Reagent(s) | Product |
| 1 | Nitration | Isophthalic acid | Nitrating mixture (e.g., HNO₃/H₂SO₄) | 5-Nitroisophthalic acid |
| 2 | Diesterification | 5-Nitroisophthalic acid | Methanol (B129727), Acid catalyst (e.g., H₂SO₄) | Dimethyl 5-nitroisophthalate |
| 3 | Selective Nitro Reduction | Dimethyl 5-nitroisophthalate | Reducing agent (e.g., H₂, Pd/C or SnCl₂/HCl) | Dimethyl 5-aminoisophthalate |
| 4 | Selective Ester Reduction | Dimethyl 5-aminoisophthalate | Reducing agent (e.g., LiBH₄ or NaBH₄/LiCl) | This compound |
This sequence highlights the importance of chemoselectivity in each step to avoid unwanted side reactions and ensure the formation of the target molecule.
Strategic Functional Group Interconversions in Synthesis
Functional group interconversions are pivotal in the synthesis of this compound. researchgate.net These transformations allow for the conversion of one functional group into another, which is essential for achieving the final arrangement of substituents on the aromatic ring.
Key functional group interconversions in the synthesis of the target compound include:
Reduction of a Nitro Group to an Amine: This is a fundamental step and can be achieved using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and clean method. Alternatively, metal-acid systems such as tin(II) chloride in hydrochloric acid or iron in acetic acid can also be employed. The choice of reagent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.
Esterification of a Carboxylic Acid: The conversion of a carboxylic acid to its corresponding methyl ester is typically accomplished through Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Selective Reduction of an Ester to an Alcohol: This is a critical and often challenging step. The selective reduction of one of two ester groups to a primary alcohol requires a mild and selective reducing agent. Lithium borohydride (B1222165) (LiBH₄) is often a suitable choice for this transformation as it can reduce esters to alcohols while being less reactive towards other functional groups compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).
Precursor Compounds and Their Derivatization in the Synthesis of this compound
Utilization of Isophthalate (B1238265) Derivatives as Starting Materials
5-Nitroisophthalic acid and its corresponding dimethyl ester, dimethyl 5-nitroisophthalate, are highly suitable precursors for the synthesis of this compound. The nitro group at the 5-position can be readily converted to the required amino group, while the two carboxylic acid or ester groups at the 1- and 3-positions provide the handles for the formation of the methyl ester and hydroxymethyl functionalities.
The synthesis can commence with the nitration of isophthalic acid to yield 5-nitroisophthalic acid, which is then converted to dimethyl 5-nitroisophthalate. This diester serves as a key intermediate for the subsequent reductive transformations.
Reductive and Oxidative Transformations of Intermediate Precursors
Reductive and oxidative transformations are at the heart of the synthetic strategy for converting isophthalate precursors into the final product. researchgate.net
Reductive Transformations:
Selective Reduction of the Nitro Group: The reduction of the nitro group in dimethyl 5-nitroisophthalate to an amino group to form dimethyl 5-aminoisophthalate is a crucial step. This transformation can be achieved with high selectivity using catalytic hydrogenation, which typically does not affect the ester groups.
Selective Mono-reduction of a Diester: The selective reduction of one of the two methyl ester groups in dimethyl 5-aminoisophthalate is a delicate transformation that yields the desired hydroxymethyl group. This can be achieved by carefully controlling the stoichiometry of a selective reducing agent like lithium borohydride. The reactivity of the two ester groups is identical, so achieving mono-reduction often results in a mixture of starting material, the desired mono-alcohol, and the diol, necessitating careful purification.
An alternative approach to achieve mono-reduction involves the selective mono-hydrolysis of the diester to the corresponding mono-acid mono-ester, followed by the selective reduction of the resulting carboxylic acid to the alcohol using a reagent like borane (B79455) (BH₃).
Oxidative Transformations:
While the primary pathway relies on reduction, oxidative transformations could be employed in alternative synthetic routes. For example, if a precursor with a methyl group at the 5-position were used, it could potentially be oxidized to a carboxylic acid, which would then require further steps to be converted to the hydroxymethyl group. However, the reductive pathway from isophthalate derivatives is generally more direct.
The following table summarizes the key reductive transformations:
| Precursor | Transformation | Reagent(s) | Product |
| Dimethyl 5-nitroisophthalate | Nitro group reduction | H₂, Pd/C or SnCl₂/HCl | Dimethyl 5-aminoisophthalate |
| Dimethyl 5-aminoisophthalate | Selective ester reduction | LiBH₄ (controlled stoichiometry) | This compound |
Emerging and Sustainable Synthetic Approaches
In line with the principles of green chemistry, there is a growing interest in developing more sustainable synthetic methods for fine chemicals like this compound. These approaches aim to reduce the environmental impact of chemical processes by using less hazardous reagents, minimizing waste, and improving energy efficiency.
For the synthesis of aminobenzoic acid derivatives, emerging sustainable approaches include:
Biocatalysis: The use of enzymes or whole-cell systems to carry out specific chemical transformations offers a green alternative to traditional chemical methods. For example, engineered microorganisms could potentially be used to synthesize aminobenzoic acid precursors from renewable feedstocks, reducing the reliance on petroleum-based starting materials.
Catalytic Transfer Hydrogenation: This method offers a safer alternative to using high-pressure hydrogen gas for nitro group reductions. It employs a hydrogen donor, such as formic acid or isopropanol, in the presence of a catalyst to effect the reduction.
Flow Chemistry: Conducting reactions in continuous flow reactors can offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to easily scale up reactions. This technology can be applied to various steps in the synthesis of this compound, potentially leading to higher yields and purity.
While specific examples of these emerging technologies being applied to the synthesis of this compound are not yet widely reported in the literature, the general trends in organic synthesis suggest that such approaches will be increasingly explored in the future to develop more environmentally friendly manufacturing processes.
Principles of Green Chemistry in Synthetic Pathway Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net In the context of synthesizing this compound, these principles can be applied at various stages of the proposed synthetic pathway.
One of the core tenets of green chemistry is the use of catalytic reagents over stoichiometric ones. Catalysts are used in small amounts and can be recycled, which minimizes waste. For instance, the reduction of the nitro group in dimethyl 5-nitroisophthalate to form dimethyl 5-aminoisophthalate is a key step. While traditional methods might employ stoichiometric reducing agents like iron or tin in acidic media, a greener approach involves catalytic hydrogenation. This method utilizes molecular hydrogen as the reductant and a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The only byproduct of this reaction is water, making it an environmentally benign process.
Another principle of green chemistry is atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. The catalytic hydrogenation of dimethyl 5-nitroisophthalate exhibits high atom economy.
The choice of solvents is also a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The search for greener alternatives has led to the exploration of water, supercritical fluids, and ionic liquids as reaction media. For instance, the synthesis of some aminobenzoic acid derivatives has been explored in aqueous media, which is a significant step towards a more sustainable process. researchgate.netsciforum.net
Furthermore, the development of biosynthetic routes for aminobenzoic acid and its derivatives represents a frontier in green chemistry. mdpi.com These methods utilize microorganisms or enzymes to produce the desired compounds from renewable feedstocks like glucose, operating under mild conditions and further reducing the environmental impact of chemical synthesis.
Below is a data table summarizing the application of green chemistry principles to a key step in the proposed synthesis:
| Green Chemistry Principle | Application in the Reduction of Dimethyl 5-nitroisophthalate |
| Catalysis | Use of heterogeneous catalysts like Pd/C or Pt/C for hydrogenation. |
| Atom Economy | High atom economy as the primary byproduct is water. |
| Safer Solvents | Potential for using greener solvents like ethanol (B145695) or even water under certain conditions. |
| Waste Prevention | Catalytic process generates minimal waste compared to stoichiometric reductions. |
Chemo- and Regioselective Catalytic Methods in Synthesis
Chemo- and regioselectivity are crucial for the synthesis of complex molecules with multiple functional groups. In the proposed synthesis of this compound from dimethyl 5-aminoisophthalate, the key challenge lies in the selective reduction of one of the two identical methyl ester groups to a hydroxymethyl group.
Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. In the case of dimethyl 5-aminoisophthalate, a reducing agent must be chosen that selectively reduces the ester group without affecting the amino group or the aromatic ring.
A more elegant approach involves the use of highly selective catalytic systems. For instance, certain borane complexes are known to selectively reduce esters in the presence of other functional groups. harvard.edu The choice of catalyst and reaction conditions can be fine-tuned to favor the mono-reduction product. For example, using a specific amount of a reducing agent like lithium borohydride (LiBH₄) at low temperatures could potentially favor the formation of the desired hydroxymethyl compound. Lithium borohydride is a milder reducing agent than lithium aluminum hydride (LAH) and is known for its selectivity in reducing esters. harvard.edu
Recent advancements in catalysis have also seen the development of photocatalysts for the reduction of esters to alcohols under mild conditions, which could offer a green and selective alternative. sciencedaily.com
The table below outlines some catalytic methods and their potential application in the selective reduction step:
| Catalytic Method | Reagent/Catalyst | Potential Application in Selective Reduction |
| Hydride Reduction | Lithium Borohydride (LiBH₄) | Selective reduction of one ester group by controlling stoichiometry and temperature. |
| Borane Reduction | Borane-Tetrahydrofuran Complex (BH₃·THF) | Known for selective reduction of carboxylic acids and esters. harvard.edu |
| Catalytic Hydrogenation | Ruthenium or Rhodium-based catalysts | Can be highly selective under specific conditions of pressure and temperature. |
| Photocatalysis | Novel photocatalysts (e.g., N-BAP) | Emerging green technology for ester reduction. sciencedaily.com |
Chemical Reactivity and Transformation Pathways of Methyl 3 Amino 5 Hydroxymethyl Benzoate
Reactivity of the Aromatic Amino Functional Group
The primary aromatic amine is a key reactive site, serving as a nucleophile and a precursor for diazonium salts, which are gateways to a multitude of other functionalities.
Amidation and Alkylation Reactions
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with various electrophiles.
Amidation: The amino group can be readily acylated to form amides. This is typically achieved by reacting it with acyl chlorides or anhydrides under basic conditions. For instance, reaction with an acyl chloride like butyryl chloride would yield the corresponding N-acylated product. This transformation is useful for protecting the amino group or for building more complex molecular architectures.
Alkylation: The amino group can also undergo alkylation reactions with alkyl halides. However, direct alkylation can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. More controlled N-alkylation can be achieved through reductive amination or by using specific protecting group strategies. N-methylation, for example, can increase lipophilicity in derivative compounds.
| Reaction | Reagent | Product Type |
| Amidation | Acyl Chloride (e.g., Butyryl chloride) | N-Aryl Amide |
| Amidation | Acid Anhydride (e.g., Acetic anhydride) | N-Aryl Amide |
| Alkylation | Alkyl Halide (e.g., Methyl iodide) | N-Alkyl/N,N-Dialkyl Arylamine |
Diazotization and Subsequent Aromatic Transformations
One of the most significant transformations of aromatic amines is their conversion into diazonium salts. This is accomplished by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).
The resulting aryl diazonium salt is a highly versatile intermediate. The diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas), which facilitates its replacement by a wide variety of nucleophiles.
Sandmeyer Reaction: A classic set of reactions using copper(I) salts as catalysts allows for the introduction of various substituents onto the aromatic ring.
Halogenation: Using CuCl, CuBr, or KI, the diazonium group can be replaced by -Cl, -Br, or -I, respectively.
Cyanation: Treatment with CuCN introduces a nitrile (-CN) group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Other Transformations:
Hydroxylation: Heating the diazonium salt in an aqueous acidic solution replaces the diazonium group with a hydroxyl (-OH) group.
Fluorination (Balz-Schiemann Reaction): Reaction with fluoroboric acid (HBF₄) forms a diazonium tetrafluoroborate (B81430) salt, which upon heating, yields the corresponding aryl fluoride.
Deamination: Hypophosphorous acid (H₃PO₂) can be used to replace the diazonium group with a hydrogen atom.
| Reaction | Reagents | Resulting Functional Group |
| Sandmeyer (Chlorination) | NaNO₂, HCl; then CuCl | -Cl |
| Sandmeyer (Bromination) | NaNO₂, HBr; then CuBr | -Br |
| Sandmeyer (Cyanation) | NaNO₂, H⁺; then CuCN | -CN |
| Iodination | NaNO₂, H₂SO₄; then KI | -I |
| Hydroxylation | NaNO₂, H₂SO₄; then H₂O, Heat | -OH |
| Fluorination | NaNO₂, HCl; then HBF₄, Heat | -F |
| Deamination | NaNO₂, H⁺; then H₃PO₂ | -H |
Transformations Involving the Benzoate (B1203000) Ester Moiety
The methyl ester group is susceptible to nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups such as carboxylic acids, different esters, or amides.
Hydrolysis and Transesterification Reactions
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification), typically using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) followed by acidic workup, is often preferred as it is an irreversible process that tends to give high yields.
Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, heating the compound with ethanol (B145695) and an acid catalyst would shift the equilibrium to form the corresponding ethyl ester. This process is reversible and often requires using the new alcohol as the solvent to drive the reaction to completion.
Reduction to Alcohol or Amide Derivatives
Reduction: The ester group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. The reaction would convert the -COOCH₃ group into a second -CH₂OH group on the molecule.
Amidation: Direct conversion of the ester to an amide is also possible by heating it with an amine. This aminolysis is often slow and may require high temperatures or the use of a catalyst, such as niobium(V) oxide, to proceed at a reasonable rate. researchgate.net The choice of amine determines the structure of the resulting amide.
Derivatization of the Hydroxymethyl Group
The hydroxymethyl group (-CH₂OH) is a primary alcohol and can undergo reactions typical of this functional class, such as oxidation, esterification, and substitution.
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would selectively oxidize the primary alcohol to an aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would lead to the carboxylic acid.
Esterification: The hydroxyl group can react with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form an ester. This is a standard Fischer esterification if a carboxylic acid is used with an acid catalyst.
Substitution: The hydroxyl group can be converted into a better leaving group and subsequently substituted. For example, reaction with hydrochloric acid (HCl) or thionyl chloride (SOCl₂) can replace the -OH group with a chlorine atom, forming a chloromethyl group. nagwa.com This benzylic halide is then a reactive site for further nucleophilic substitution reactions.
| Reaction | Reagent | Resulting Functional Group |
| Oxidation (to Aldehyde) | Pyridinium chlorochromate (PCC) | -CHO |
| Oxidation (to Carboxylic Acid) | Potassium permanganate (KMnO₄) | -COOH |
| Esterification | Carboxylic Acid/Acyl Chloride | -CH₂OCOR |
| Substitution (to Chloride) | Thionyl Chloride (SOCl₂) | -CH₂Cl |
Oxidation Reactions to Aldehyde or Carboxylic Acid
The benzylic alcohol moiety of Methyl 3-amino-5-(hydroxymethyl)benzoate can be selectively oxidized to the corresponding aldehyde, Methyl 3-amino-5-formylbenzoate, or further to the carboxylic acid, 3-amino-5-(methoxycarbonyl)benzoic acid. The presence of the electron-donating amino group makes the aromatic ring susceptible to oxidation, necessitating the use of mild and selective oxidizing agents.
Manganese dioxide (MnO₂) is a classic and effective reagent for the oxidation of benzylic alcohols to aldehydes. mychemblog.com It is particularly useful due to its high selectivity for benzylic and allylic alcohols, leaving other functional groups, including the sensitive amino group, intact. mychemblog.comnih.gov The reaction is typically performed by stirring the substrate with an excess of activated MnO₂ in a non-polar solvent like dichloromethane (B109758) or toluene. mychemblog.comrsc.org
Another approach involves using catalytic amounts of an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a stoichiometric co-oxidant such as manganese(III) acetate (B1210297) (Mn(OAc)₃). This system is highly chemoselective for electron-rich benzylic alcohols. nih.gov
To achieve the dicarboxylic acid derivative, stronger oxidizing agents would be required, though conditions must be carefully controlled to avoid degradation of the aniline (B41778) ring.
Table 1: Selective Oxidation of the Hydroxymethyl Group
| Product | Reagent(s) | Solvent | Key Features |
|---|---|---|---|
| Methyl 3-amino-5-formylbenzoate | Manganese Dioxide (MnO₂) | Dichloromethane | High selectivity for benzylic alcohols; heterogeneous reaction. mychemblog.com |
| Methyl 3-amino-5-formylbenzoate | DDQ (catalytic), Mn(OAc)₃ | Not specified | Chemoselective for activated benzylic alcohols. nih.gov |
Ether and Ester Formation Reactions
The hydroxyl of the hydroxymethyl group can readily undergo etherification and esterification reactions.
Ether Formation: The Williamson ether synthesis is a robust method for preparing ethers. masterorganicchemistry.comwikipedia.org This Sₙ2 reaction involves deprotonating the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide. wikipedia.orgpearson.com For this compound, treatment with a strong base like sodium hydride (NaH) would generate the corresponding sodium alkoxide. Subsequent reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would yield the desired ether. The choice of a polar aprotic solvent like THF or DMSO can facilitate this reaction. masterorganicchemistry.comfrancis-press.com
Ester Formation: Esterification can be efficiently achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. pearson.compearson.comiiste.org For instance, reacting the parent compound with acetyl chloride would yield Methyl 3-amino-5-(acetoxymethyl)benzoate. pearson.com This reaction proceeds via a nucleophilic acyl substitution mechanism. pearson.com Alternative modern methods include metal-free oxidative cross-esterification, where an alcohol is converted in situ to an acyl chloride and then reacted with another alcohol. researchgate.net
Table 2: Ether and Ester Formation at the Hydroxymethyl Position
| Reaction Type | Reagents | Product Example | Mechanism |
|---|---|---|---|
| Etherification | 1. NaH 2. CH₃I | Methyl 3-amino-5-(methoxymethyl)benzoate | Williamson Ether Synthesis (Sₙ2) masterorganicchemistry.com |
Halogenation and Nucleophilic Substitutions at the Hydroxymethyl Position
The hydroxymethyl group can be converted into a halomethyl group, creating a reactive site for subsequent nucleophilic substitution reactions. The resulting benzylic halide is significantly more reactive than the corresponding alcohol.
A common method for converting a primary benzylic alcohol to a benzyl chloride is by using thionyl chloride (SOCl₂). askfilo.commasterorganicchemistry.comlibretexts.org The reaction proceeds by converting the hydroxyl into a chlorosulfite ester, an excellent leaving group. The chloride ion then displaces this group. masterorganicchemistry.com Depending on the reaction conditions (e.g., presence of pyridine), the mechanism can proceed with either retention (Sₙi) or inversion (Sₙ2) of stereochemistry, though this is not a factor for the achiral starting material. libretexts.orgmasterorganicchemistry.com Similarly, phosphorus tribromide (PBr₃) can be used for conversion to the benzyl bromide.
Once formed, the benzylic halide, such as Methyl 3-amino-5-(chloromethyl)benzoate, is a potent electrophile. It can react with a wide range of nucleophiles (e.g., cyanide, azide, amines, thiols) via an Sₙ2 mechanism to introduce new functional groups at the benzylic position.
Table 3: Halogenation and Subsequent Substitution
| Transformation Step | Reagents | Intermediate/Product Example | Key Reaction Type |
|---|---|---|---|
| Halogenation | Thionyl Chloride (SOCl₂) | Methyl 3-amino-5-(chloromethyl)benzoate | Nucleophilic Acyl Substitution askfilo.com |
Aromatic Ring Functionalization Strategies
The substitution pattern on the aromatic ring of this compound is governed by the directing effects of its three substituents.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS), the existing substituents on a benzene (B151609) ring determine the position of the incoming electrophile. The directing effects are as follows:
-NH₂ (Amino): A strongly activating, ortho, para-director due to a powerful resonance electron-donating effect. libretexts.orglibretexts.orgmasterorganicchemistry.com
-CH₂OH (Hydroxymethyl): A weakly activating, ortho, para-director.
-COOCH₃ (Methyl Ester): A deactivating, meta-director due to an electron-withdrawing inductive and resonance effect. masterorganicchemistry.com
However, the C6 position is sterically hindered, being located between two substituents. Consequently, electrophilic substitution is most likely to occur at the C2 and C4 positions, which are the most activated and sterically accessible. For example, halogenation with reagents like N-iodosuccinimide (NIS) or bromine in a suitable solvent would be expected to yield a mixture of 2-halo and 4-halo substituted products. organic-chemistry.org The use of specific iodinating systems, such as I₂/HNO₃ in acetic acid, can be effective even for acid-sensitive substrates like anilines. babafaridgroup.edu.in
Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Activation/Deactivation | Directing Influence | Predicted Reactivity |
|---|---|---|---|
| C2 | Strongly Activated | Ortho to -NH₂, Para to -CH₂OH | Highly Favorable |
| C4 | Strongly Activated | Ortho to -NH₂ | Highly Favorable |
Metal-Catalyzed Coupling Reactions at Aromatic Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a halide or triflate must first be installed on the aromatic ring, as described in the previous section.
Suzuki-Miyaura Coupling: If the molecule is first halogenated (e.g., iodinated or brominated) at the C2 or C4 position, the resulting aryl halide can undergo a Suzuki-Miyaura coupling reaction. wikipedia.orglibretexts.org This reaction couples the aryl halide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.orgresearchgate.net The development of specialized ligands allows for the successful coupling of substrates with unprotected amino groups, which might otherwise interfere with the catalyst. acs.orgrsc.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org An aryl halide derivative of the title compound could be coupled with a primary or secondary amine to introduce a new amino substituent. acs.orgorganic-chemistry.org This method is a significant improvement over traditional methods for C-N bond formation. wikipedia.org
These coupling strategies provide a versatile route to complex derivatives by first leveraging the inherent directing effects of the substituents to functionalize the ring with a halide, which then serves as a handle for metal-catalyzed transformations.
Methyl 3 Amino 5 Hydroxymethyl Benzoate As a Versatile Synthetic Building Block
Application in the Construction of Complex Organic Molecules
The inherent functionality of methyl 3-amino-5-(hydroxymethyl)benzoate makes it a valuable precursor in the synthesis of intricate organic molecules. The amino group can act as a nucleophile or be transformed into various other functionalities, the hydroxymethyl group can be oxidized or used in coupling reactions, and the methyl ester can be hydrolyzed or aminated. This trifunctionality allows for stepwise and controlled modifications, leading to the assembly of complex target structures.
The structural motif of an aminobenzoic acid derivative is a common feature in many biologically active compounds, including pharmaceuticals and natural products. This compound serves as a key starting material for the synthesis of various bioactive scaffolds. For instance, the closely related compound, 3-amino-5-hydroxybenzoic acid, is a known precursor in the biosynthesis of several antibiotics. The potential for derivatization of the amino and hydroxymethyl groups allows for the generation of a wide array of analogues with potential therapeutic applications.
One notable application is in the synthesis of chlorinated analogues. The strategic chlorination of the aromatic ring can significantly impact the biological activity of the resulting compounds. For example, the three isomeric ring-monochlorinated derivatives of 3-amino-5-hydroxybenzoic acid have been synthesized from methyl 3-amino-5-hydroxybenzoate, highlighting its utility in creating scaffolds for antibiotic research. rsc.org
The amino and hydroxymethyl groups can also be utilized to construct more complex frameworks. The amino group can be acylated or alkylated, while the hydroxymethyl group can be converted to a halomethyl or sulfonylmethyl group, providing handles for further carbon-carbon or carbon-heteroatom bond formation. These transformations are fundamental in the construction of novel scaffolds for drug discovery.
Table 1: Potential Transformations of this compound for Biologically Relevant Scaffolds
| Functional Group | Reaction Type | Potential Product Functionality |
| Amino Group | Acylation, Sulfonylation | Amides, Sulfonamides |
| Alkylation, Reductive Amination | Secondary/Tertiary Amines | |
| Diazotization | Diazonium Salts (for further substitution) | |
| Hydroxymethyl Group | Oxidation | Aldehyde, Carboxylic Acid |
| Halogenation (e.g., with SOCl₂) | Chloromethyl Group | |
| Etherification | Ether Linkages | |
| Methyl Ester Group | Hydrolysis | Carboxylic Acid |
| Amination | Amide | |
| Aromatic Ring | Electrophilic Substitution | Halogenated, Nitrated Derivatives |
The trifunctional nature of this compound also lends itself to the development of novel functional materials and polymers. The presence of both an amino and a hydroxymethyl group allows for its incorporation into polymeric chains through the formation of amide and ester linkages, respectively. This can lead to the synthesis of polyesters, polyamides, or poly(ester-amide)s with tailored properties.
The pendant hydroxymethyl group, if not involved in the main chain formation, can serve as a site for post-polymerization modification. This allows for the introduction of various functional moieties onto the polymer backbone, thereby tuning its physical, chemical, and biological properties. For example, these pendant groups could be used to attach bioactive molecules, crosslinking agents, or moieties that enhance solubility or thermal stability.
Polymers derived from aromatic amino esters with hydroxyl groups have potential applications in various fields. For instance, biodegradable functional poly(ester amide)s with pendant hydroxyl groups have been synthesized and shown to have tunable physicochemical and biological properties, making them suitable for biomedical applications such as tissue engineering and drug delivery. nih.gov The incorporation of this compound into such polymer systems could lead to materials with unique characteristics due to the specific substitution pattern on the aromatic ring.
Role in Heterocyclic Compound Synthesis
Heterocyclic compounds are of paramount importance in medicinal chemistry, with a large percentage of pharmaceuticals containing at least one heterocyclic ring. This compound is a valuable precursor for the synthesis of a variety of heterocyclic systems, particularly those containing nitrogen, oxygen, and sulfur.
The amino group of this compound is a key functionality for the construction of nitrogen-containing heterocycles through annulation reactions. In these reactions, a new ring is fused onto the existing benzene (B151609) ring. A common strategy involves the reaction of the amino group with a bifunctional electrophile, leading to the formation of a new heterocyclic ring.
For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a quinoline (B57606) or a related fused pyridine (B92270) system. Similarly, reaction with α,β-unsaturated ketones or esters could provide access to fused dihydropyridine (B1217469) derivatives. The specific reaction conditions and the nature of the second reacting species would determine the type and substitution pattern of the resulting heterocycle. While specific examples with this compound are not extensively documented, the reactivity of aromatic amines is well-established in heterocyclic synthesis, suggesting its high potential in this area.
The hydroxymethyl group, in conjunction with the amino group or other functionalities introduced onto the aromatic ring, can be utilized in the synthesis of oxygen- and sulfur-containing heterocycles. For instance, intramolecular cyclization reactions can lead to the formation of fused ring systems.
One potential route to oxygen-containing heterocycles could involve the ortho-functionalization of the aromatic ring, followed by cyclization involving the hydroxymethyl group. For example, ortho-lithiation directed by the amino group, followed by reaction with an appropriate electrophile, could introduce a substituent that can then react with the hydroxymethyl group to form a fused furan (B31954) or pyran ring.
For the synthesis of sulfur-containing heterocycles, the amino group can be converted to a thiol group via the Sandmeyer reaction, or a thiol group can be introduced at an ortho position. Subsequent intramolecular cyclization with the hydroxymethyl group or a derivative thereof could then lead to the formation of fused thiophene (B33073) or thiopyran rings. The versatility of the starting material allows for multiple synthetic pathways to a variety of heterocyclic cores.
Contributions to Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful tool for the discovery of new drug candidates and functional materials. It involves the rapid synthesis of a large number of structurally related compounds, known as a library, which can then be screened for desired properties. The trifunctional nature of this compound makes it an excellent scaffold for the construction of such libraries.
The closely related compound, 3-amino-5-hydroxybenzoic acid, has been successfully utilized as a core structure for the solid-phase synthesis of a non-peptide library of over 2000 compounds. nih.gov In this approach, the benzoic acid group serves as the attachment point to a solid support, while the amino and hydroxyl groups are variably substituted using a split-and-pool strategy. This demonstrates the feasibility of using this type of scaffold in combinatorial synthesis.
This compound offers similar advantages for library synthesis. The methyl ester can be attached to a solid support, leaving the amino and hydroxymethyl groups available for diversification. A wide range of building blocks can be introduced at these two positions, leading to a large and diverse library of compounds. The resulting library can then be screened for biological activity or other desired properties, accelerating the discovery process.
Table 2: Suitability of this compound for Combinatorial Library Synthesis
| Feature | Advantage for Library Synthesis |
| Three distinct functional groups | Allows for three points of diversity. |
| Orthogonal reactivity | The amino, hydroxymethyl, and ester groups can often be reacted selectively under different conditions. |
| Rigid aromatic core | Provides a well-defined spatial arrangement of the appended functionalities. |
| Amenable to solid-phase synthesis | The methyl ester can be used for attachment to a resin. |
Scaffold for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules, which is crucial for the discovery of new therapeutic agents and biological probes. nih.govrsc.org The success of a DOS campaign often relies on the selection of a versatile starting scaffold that can be elaborated in a variety of ways to generate a wide range of molecular skeletons. nih.govmskcc.org this compound is an exemplary scaffold for such purposes due to its three distinct functional groups, which can be manipulated orthogonally.
The amino group can undergo a wide array of reactions, including acylation, alkylation, arylation, and sulfonylation, to introduce a first point of diversity. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, etherified, or converted to a leaving group for nucleophilic substitution, providing a second vector for diversification. Finally, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be converted to amides, esters, or other functionalities, representing a third diversification point.
The strategic and sequential reaction of these functional groups allows for the generation of a multitude of compounds with varied three-dimensional shapes and pharmacophoric features from a single starting material. For instance, the amino group could be acylated with a library of carboxylic acids, while the hydroxymethyl group is simultaneously or sequentially converted to a variety of ethers. Subsequent hydrolysis of the methyl ester and coupling with a diverse set of amines would yield a large and structurally rich library of compounds. This approach is central to the ethos of DOS, which aims to populate chemical space with novel and diverse molecular entities. scispace.com
Table 1: Potential Reactions for Diversity-Oriented Synthesis using this compound
| Functional Group | Potential Reactions | Resulting Functional Group |
| Amino (-NH2) | Acylation, Alkylation, Sulfonylation, Reductive Amination | Amide, Secondary/Tertiary Amine, Sulfonamide, Substituted Amine |
| Hydroxymethyl (-CH2OH) | Oxidation, Etherification, Esterification, Halogenation | Aldehyde, Carboxylic Acid, Ether, Ester, Alkyl Halide |
| Methyl Ester (-COOCH3) | Hydrolysis, Amidation, Reduction | Carboxylic Acid, Amide, Primary Alcohol |
Applications in Solid-Phase Organic Synthesis
Solid-phase organic synthesis (SPOS) is a cornerstone of modern medicinal chemistry and combinatorial chemistry, enabling the rapid synthesis and purification of large numbers of compounds. mdpi.comyoutube.com In SPOS, a starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. chimia.ch Excess reagents and byproducts are easily removed by washing the resin, greatly simplifying the purification process. d-nb.info
This compound is well-suited for SPOS due to its multiple points of attachment to a solid support. The hydroxymethyl group can be used to anchor the molecule to a resin, for example, through the formation of an ether or ester linkage with a suitable functionalized polymer. Alternatively, the amino group, after appropriate protection, could be used for attachment. Once anchored, the remaining functional groups can be elaborated in a stepwise fashion.
For instance, with the molecule attached to the resin via the hydroxymethyl group, the amino group can be deprotected and reacted with a diverse set of building blocks. Following this, the methyl ester could be hydrolyzed, and the resulting carboxylic acid could be coupled with a library of amines. Finally, cleavage from the resin would release the desired library of compounds in a highly pure form. This "catch-and-release" strategy is a hallmark of efficient solid-phase synthesis.
The trifunctional nature of this compound also allows for its use as a bifunctional linker or spacer in more complex solid-phase syntheses, such as in the construction of peptide mimetics or other oligomeric structures. nih.govmdpi.com
Table 2: Potential Solid-Phase Synthesis Strategy with this compound
| Step | Action | Functional Group Involved |
| 1 | Attachment to solid support | Hydroxymethyl group |
| 2 | Deprotection and diversification | Amino group |
| 3 | Hydrolysis and diversification | Methyl ester/Carboxylic acid |
| 4 | Cleavage from solid support | Linkage at the original hydroxymethyl position |
Design and Synthesis of Derivatives and Structural Analogs of Methyl 3 Amino 5 Hydroxymethyl Benzoate
Strategic Modifications for Enhanced Synthetic Utility
To harness the full synthetic potential of Methyl 3-amino-5-(hydroxymethyl)benzoate, its reactive functional groups must be selectively manipulated. This is often achieved through the use of protecting groups, which temporarily mask a reactive site, allowing chemical transformations to be performed elsewhere on the molecule. The choice of protecting group is critical and is dictated by its stability to various reaction conditions and the ease of its subsequent removal.
The amino and hydroxyl groups are particularly susceptible to unwanted side reactions during synthesis. Carbamates are common protecting groups for amines due to their stability and predictable cleavage patterns. For the hydroxyl group, ethers and silyl (B83357) ethers are frequently employed. An effective synthetic strategy often involves an orthogonal protecting group scheme, where multiple protecting groups are used that can be removed under distinct conditions, allowing for stepwise and selective deprotection.
Table 1: Common Protecting Groups for Amine and Hydroxyl Functions
| Functional Group | Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA) |
| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |
| Amine | Benzyl (B1604629) carbamate | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis |
| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) |
| Hydroxyl | Benzyl ether | Bn | Benzyl bromide (BnBr), Base | Catalytic Hydrogenolysis |
| Hydroxyl | Tetrahydropyranyl ether | THP | Dihydropyran, Acid catalyst | Aqueous Acid |
Beyond protection, functional group interconversion is a key strategy. The primary alcohol of the hydroxymethyl group can be oxidized to form an aldehyde or a carboxylic acid, creating new opportunities for derivatization. The amino group can undergo diazotization, allowing for its replacement with a wide range of other substituents, thereby generating a diverse library of analogs.
Exploration of Isomeric Forms and Potential Tautomerism in Related Systems
Isomers of this compound, which share the same molecular formula (C₉H₁₁NO₃) but differ in the arrangement of atoms, are of significant interest. Positional isomers, where the substituents are located at different positions on the benzene (B151609) ring, represent the most common type of structural isomerism for this compound. For example, Methyl 4-amino-3-(hydroxymethyl)benzoate and Methyl 3-amino-4-hydroxybenzoate are positional isomers with potentially distinct chemical and physical properties.
Tautomerism, the interconversion of structural isomers, is another important consideration, particularly in related systems. While significant tautomerism is not expected for this compound itself, related compounds can exhibit this phenomenon. For instance, aminobenzoic acids can exist in equilibrium between a neutral form and a zwitterionic form. Although esterification of the carboxylic acid to a methyl ester diminishes the propensity to form a stable zwitterion, the underlying principles of proton transfer are relevant.
In some heterocyclic systems, amino groups can exhibit amino-imino tautomerism, where a proton migrates from the nitrogen to a ring atom, creating an imine. Similarly, imine-enamine tautomerism involves the migration of a proton from a carbon alpha to a C=N bond to the nitrogen, forming a C=C double bond. While less common in simple aromatic amines, understanding these tautomeric possibilities in related structures is crucial for predicting reactivity and intermolecular interactions.
Table 2: Selected Positional Isomers of this compound
| Compound Name | CAS Number | Molecular Formula | Structural Difference |
| This compound | 220286-47-5 | C₉H₁₁NO₃ | Substituents at positions 1, 3, 5 |
| Methyl 3-amino-4-hydroxybenzoate | 536-25-4 | C₈H₉NO₃ | Hydroxyl group instead of hydroxymethyl |
| Methyl 3-amino-5-hydroxybenzoate | 67973-80-2 | C₈H₉NO₃ | Hydroxyl group instead of hydroxymethyl |
| Methyl 3-hydroxy-5-(methylamino)benzoate | 24976447 | C₉H₁₁NO₃ | N-methylated amine, hydroxyl instead of hydroxymethyl |
Synthetic Routes to Closely Related Benzoate (B1203000) Derivatives with Varied Substitution Patterns
The synthesis of benzoate derivatives is a well-established area of organic chemistry. The most direct and common method for preparing methyl benzoates is the Fischer esterification of the corresponding benzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. More recently, solid acid catalysts like zirconium/titanium oxides have been developed to offer a more environmentally friendly and reusable alternative.
The creation of derivatives with varied substitution patterns relies on the versatile chemistry of the benzene ring. A common synthetic strategy involves introducing a nitro group onto the aromatic ring via electrophilic nitration. The nitro group acts as a meta-director, influencing the position of subsequent substitutions. The nitro group can then be readily reduced to a primary amine using reagents like iron powder in acetic acid or catalytic hydrogenation. This nitro-to-amine transformation is fundamental for installing the amino functionality found in this compound and its analogs.
For instance, the synthesis of Methyl 3,5-dimethoxybenzoate (B1226732) can be achieved from Methyl 3,5-dihydroxybenzoate (B8624769) by reaction with a methylating agent like dimethyl sulfate. Similarly, starting from methyl benzoate, functional groups can be introduced through reactions like chloromethylation to yield intermediates such as methyl 3-(chloromethyl)benzoate, which can be further converted to other derivatives.
Table 3: Examples of Synthetic Routes to Substituted Benzoates
| Starting Material | Reagent(s) | Product | Reaction Type |
| 3,5-Dihydroxybenzoic acid | Methanol, H₂SO₄ | Methyl 3,5-dihydroxybenzoate | Fischer Esterification |
| Methyl 3-hydroxy-4-methoxybenzoate | Nitric acid, Acetic acid | Methyl 4-methoxy-3-nitro-5-hydroxybenzoate (and isomers) | Nitration |
| Methyl 5-bromo-2-hydroxy-3-nitrobenzoate | Fe, NH₄Cl | Methyl 3-amino-5-bromo-2-hydroxybenzoate | Nitro Reduction |
| Methyl 3,5-dihydroxybenzoate | Dimethyl sulfate, K₂CO₃ | Methyl 3,5-dimethoxybenzoate | Williamson Ether Synthesis |
Bioisosteric Analogues and Their Methodologies for Synthetic Access
For this compound, bioisosteric replacements can be considered for each of its key structural features:
Aromatic Ring: The benzene ring is often associated with metabolic instability. It can be replaced with saturated, three-dimensional C(sp³)-rich scaffolds to improve physicochemical properties.
Advanced Theoretical and Computational Investigations of Methyl 3 Amino 5 Hydroxymethyl Benzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. researchgate.netnih.gov By solving approximations of the Schrödinger equation, these methods map the electron distribution within Methyl 3-amino-5-(hydroxymethyl)benzoate, which is key to understanding its stability, reactivity, and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. dergipark.org.trnih.gov
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group (-NH₂) and the π-system of the benzene (B151609) ring. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing methyl ester group (-COOCH₃) and the aromatic ring. This distribution facilitates intramolecular charge transfer, a key aspect of its electronic behavior.
Computational methods can precisely calculate the energies of these orbitals. While specific published data for this exact molecule is unavailable, calculations on analogous aromatic compounds provide a reference for the expected values.
Table 1: Illustrative Frontier Molecular Orbital Properties This table is illustrative and shows the type of data generated from FMO analysis. Values are hypothetical.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -6.20 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.35 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.85 | Energy gap, indicating chemical stability and reactivity |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species, identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. nih.govnih.gov
The MEP map uses a color spectrum to denote different electrostatic potential values.
Red: Indicates regions of high electron density and negative electrostatic potential, which are favorable for electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.
Green/Yellow: Represents areas with neutral or near-zero potential. nih.gov
For this compound, the MEP map would predictably show negative potential (red/yellow) around the electronegative oxygen atoms of the ester and hydroxyl groups, as well as the nitrogen atom of the amino group. These sites are the primary locations for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms of the amino (-NH₂) and hydroxyl (-OH) groups would exhibit a strong positive potential (blue), marking them as sites for nucleophilic interactions. researchgate.net
Spectroscopic Property Prediction and Interpretation via Computational Methods
Computational spectroscopy is a vital field that predicts the spectral properties of molecules, aiding in the interpretation and verification of experimental data.
Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts and the vibrational frequencies observed in IR spectroscopy. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used within a DFT framework to calculate NMR spectra. rsc.org These predictions are highly valuable for assigning peaks in experimental spectra and confirming the molecular structure.
Similarly, computational frequency analysis can generate a theoretical IR spectrum. researchgate.net By calculating the vibrational modes of the molecule, specific absorption bands can be assigned to the stretching and bending of particular bonds (e.g., C=O stretch of the ester, O-H stretch of the hydroxyl group, N-H stretches of the amino group). Comparing the computed spectrum with experimental data, such as that available in the NIST database, helps validate both the theoretical model and the experimental structural assignment. nist.gov
Table 2: Representative Predicted vs. Experimental Spectroscopic Data This table illustrates how theoretical data is compared with experimental findings. The data shown is for the related compound Methyl Benzoate (B1203000) and is for demonstrative purposes.
| Spectroscopy | Functional Group | Predicted Shift/Frequency | Experimental Shift/Frequency |
|---|---|---|---|
| ¹³C NMR | C=O (Ester) | ~167 ppm | 166.8 ppm |
| ¹H NMR | -OCH₃ (Ester) | ~3.9 ppm | 3.91 ppm |
| IR | C=O Stretch | ~1720 cm⁻¹ | 1724 cm⁻¹ |
Time-Dependent Density Functional Theory (TD-DFT) is the leading method for predicting the electronic absorption spectra of molecules. mdpi.com This technique calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The results are typically presented as absorption wavelengths (λmax) and oscillator strengths, which correlate to the intensity of the absorption peaks in a UV-Vis spectrum.
For this compound, the primary electronic transitions responsible for UV absorption would be π→π* transitions, involving the promotion of an electron from a π bonding orbital (largely associated with the HOMO) to a π* antibonding orbital (associated with the LUMO). scispace.com The presence of auxochromes (the -NH₂ and -OH groups) and a chromophore (the benzene ring and ester group) would influence the exact position of the absorption maxima. TD-DFT calculations can also provide insights into potential fluorescence by modeling the relaxation from the first excited state back to the ground state.
Reaction Mechanism Studies through Computational Modeling
Beyond static properties, computational modeling is a dynamic tool for exploring the mechanisms of chemical reactions. frontiersin.org By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, locate transition state structures, and calculate activation energies.
For this compound, several reactions could be modeled. A prominent example is the aminolysis or hydrolysis of the methyl ester group. Computational studies on the aminolysis of the parent compound, methyl benzoate, have shown that the reaction can proceed through either a concerted or a stepwise mechanism. nih.govresearchgate.net These studies reveal that general base catalysis significantly lowers the activation energy, favoring a stepwise pathway. nih.govresearchgate.net
Applying similar computational modeling to this compound would allow for a detailed investigation of its reactivity. Researchers could determine the transition state geometries, the influence of the amino and hydroxymethyl substituents on the reaction barrier, and the role of solvent molecules in stabilizing intermediates and transition states. This level of mechanistic detail is often inaccessible through experimental means alone and is crucial for designing new synthetic routes or understanding the compound's stability and degradation pathways.
Transition State Characterization and Activation Energy Determination
No published studies were found that detail the characterization of transition states or the determination of activation energies for reactions involving this compound. Such studies would typically involve quantum mechanical calculations to identify the high-energy intermediate structures that govern reaction pathways and to calculate the energy barriers for these transformations.
Reaction Coordinate Analysis and Potential Energy Surfaces
There is no available research on the reaction coordinate analysis or the mapping of potential energy surfaces for chemical reactions of this compound. This type of analysis is crucial for understanding reaction mechanisms, predicting product formation, and requires intensive computational investigation to map the energy of the system as a function of the geometric changes during a reaction.
Conformational Analysis and Intermolecular Interactions
Molecular Dynamics Simulations for Conformational Landscapes
Specific molecular dynamics simulations to explore the conformational landscapes of this compound have not been reported. Such simulations would provide insight into the molecule's flexibility, the relative stability of its different spatial arrangements (conformers), and how it behaves in various environments over time.
Hydrogen Bonding Networks and Crystal Packing Analysis
While crystal structure analysis is common for organic solids, no crystallographic data for this compound is present in the searched databases. This information would be essential to describe its hydrogen bonding networks and crystal packing, which are determined by the interplay of its amino, hydroxyl, and carbonyl groups. Research on other aminobenzoate derivatives shows complex hydrogen-bonding motifs, but these are specific to their particular structures.
Cheminformatics Approaches for Structure-Reactivity and Structure-Property Relationships
A cheminformatics analysis, such as the development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, is contingent on having a dataset of related molecules with measured activities or properties. No such studies specifically including this compound were identified. Such an analysis would be valuable for predicting the biological activity or physical properties of new derivatives based on their molecular structure.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Methyl 3-amino-5-(hydroxymethyl)benzoate, and how do variations in temperature or stoichiometry affect yield?
- Methodological Answer : The synthesis often involves nucleophilic substitution or coupling reactions. For example, in sulfonamide inhibitor synthesis, this compound reacts with halogenated aromatic sulfonyl chlorides using DIPEA as a base at 35°C for 6–26 hours . Yield optimization requires precise stoichiometric ratios (e.g., 1.15 equiv. of amine derivative) and controlled temperatures to minimize side reactions. Deviations in reagent equivalents or temperature may reduce yield due to incomplete substitution or hydrolysis .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be identified?
- Methodological Answer :
- 1H NMR : Look for aromatic protons (δ 7.6–7.7 ppm) and hydroxymethyl protons (δ 4.6–4.8 ppm). Splitting patterns (e.g., doublets for para-substituted benzene) confirm substitution positions .
- LCMS : Use ESI+ mode to detect [M+NH4]+ adducts (e.g., m/z = 484.0 for sulfonamide derivatives) .
- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl bands (O–H at ~3400 cm⁻¹) .
Q. How can purification challenges, such as residual solvents or byproducts, be addressed during isolation?
- Methodological Answer : Flash chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) effectively separates polar byproducts. For crystalline products, solvent-induced precipitation (e.g., adding LP solvent) improves purity . Centrifugation or recrystallization in methanol/water mixtures further refines the compound .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in sulfonamide derivatization reactions involving this compound?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. The amino group at position 3 activates the benzene ring for electrophilic substitution, while the hydroxymethyl group at position 5 directs sulfonylation to the para position. Computational modeling (DFT calculations) can validate electron density distributions and transition states . Kinetic studies under varying pH conditions (e.g., using DIPEA vs. weaker bases) further elucidate reaction pathways .
Q. How can discrepancies in NMR spectral data (e.g., unexpected splitting patterns) be resolved for structurally similar derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve coupling networks and assign protons in crowded regions (e.g., overlapping aromatic signals) .
- Deuterium Exchange : Identify exchangeable protons (e.g., –NH2 or –OH) by comparing spectra in D2O vs. CDCl3 .
- Reference Standards : Compare with structurally analogous compounds (e.g., methyl 3-amino-4-hydroxybenzoate) to assign shifts .
Q. What strategies are effective for probing the structure-activity relationship (SAR) of this compound derivatives in biological systems?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the hydroxymethyl group with trifluoromethoxy or pentafluorosulfanyl groups to assess electronic effects on binding affinity .
- Enzymatic Assays : Test inhibitory activity against target proteins (e.g., WD40-repeat proteins) using fluorescence polarization or SPR .
- Docking Studies : Use AutoDock or Schrödinger Suite to predict binding modes and guide synthetic modifications .
Q. How can conflicting data on thermal stability or decomposition pathways be reconciled for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
